molecular formula C13H11F2NO2S B4819626 N,1-bis(2-fluorophenyl)methanesulfonamide

N,1-bis(2-fluorophenyl)methanesulfonamide

Cat. No. B4819626
M. Wt: 283.30 g/mol
InChI Key: WCJITLGBQWQJEN-UHFFFAOYSA-N
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Description

N,1-bis(2-fluorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been studied extensively for its pharmacological properties, including its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N,1-bis(2-fluorophenyl)methanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N,1-bis(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of certain diseases, such as glaucoma. In addition, it has been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N,1-bis(2-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of enzymes and induce apoptosis in cancer cells. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N,1-bis(2-fluorophenyl)methanesulfonamide. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential side effects. Another direction is to investigate its potential as an enzyme inhibitor, including its specificity and potential applications in drug discovery. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in materials science.

Scientific Research Applications

N,1-bis(2-fluorophenyl)methanesulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, it has been studied for its potential as an enzyme inhibitor, as it has been shown to inhibit the activity of certain enzymes. In materials science, it has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

N,1-bis(2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c14-11-6-2-1-5-10(11)9-19(17,18)16-13-8-4-3-7-12(13)15/h1-8,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJITLGBQWQJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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